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Compound of Interest

Compound Name: 2-Amino-4,5-dichlorophenol

Cat. No.: B112419 Get Quote

An In-depth Technical Guide to the Physical Properties of 2-Amino-4,5-dichlorophenol

Executive Summary: This document provides a comprehensive technical overview of the core

physical and chemical properties of 2-Amino-4,5-dichlorophenol (CAS No: 28443-57-4), a

significant chemical intermediate in various synthetic applications, including pharmaceuticals

and dyes. While foundational data such as molecular weight, melting point, and boiling point

are well-established, this guide also addresses the current gaps in publicly available

experimental data for properties like solubility, pKa, and detailed spectroscopic profiles. By

synthesizing established data with predictive analysis based on structural analogues, this

whitepaper offers researchers and drug development professionals a critical evaluation of the

compound's characteristics. Furthermore, it provides robust, field-proven experimental

protocols for determining these properties, ensuring a self-validating approach to its

characterization. The insights herein are crucial for process optimization, formulation

development, and analytical method validation.

Chemical Identity and Significance
2-Amino-4,5-dichlorophenol is a substituted aromatic compound featuring an aniline and a

phenol moiety, with two chlorine atoms on the benzene ring. This unique combination of

functional groups makes it a versatile precursor in organic synthesis. Its identity is established

by the following key identifiers:

IUPAC Name: 2-amino-4,5-dichlorophenol[1]
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CAS Number: 28443-57-4[1]

Molecular Formula: C₆H₅Cl₂NO[1]

Synonyms: 4,5-Dichloro-2-aminophenol, 3,4-dichloro-6-aminophenol[1]

In the context of drug development, understanding the physicochemical properties of such

intermediates is paramount. These properties directly influence reaction kinetics, purification

strategies, formulation design, and even the toxicological profile of downstream active

pharmaceutical ingredients (APIs).

Core Physicochemical Properties
The fundamental physical properties of a compound govern its behavior in both chemical and

biological systems. The following table summarizes the known and predicted data for 2-Amino-
4,5-dichlorophenol.

Property Value Source

Molecular Weight 178.02 g/mol [2]

Appearance Solid [2]

Melting Point 174-175 °C [2]

Boiling Point 309.1 °C (at 760 mmHg) [2]

Solubility

Data not experimentally

determined. Predicted to be

soluble in polar organic

solvents (e.g., DMSO, Ethanol,

Methanol) and poorly soluble

in water.

[3]

Acidity Constant (pKa)

Data not experimentally

determined. Predicted to be in

the range of 7.5 - 8.0 based on

structural analogues.

[4][5]
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Molecular Structure and Weight
The calculated molecular weight of 2-Amino-4,5-dichlorophenol is approximately 178.01

g/mol .[1] Commercial suppliers often list it as 178.02 g/mol .[2] This value is fundamental for all

stoichiometric calculations in synthetic protocols.

Physical State and Appearance
2-Amino-4,5-dichlorophenol is a solid at standard temperature and pressure.[2] While

specific color and crystalline form data are not detailed in readily available literature, related

aminophenols are often described as crystalline powders, ranging from light brown to off-white.

[6] Purity can significantly impact appearance.

Melting and Boiling Points
The melting point is a sharp, well-defined range of 174-175 °C, indicating a relatively pure

crystalline solid.[2] The boiling point is reported to be 309.1 °C at atmospheric pressure,

suggesting low volatility under standard conditions.[2] This high boiling point is expected due to

the potential for intermolecular hydrogen bonding from the amino and hydroxyl groups.

Solubility Characteristics
Expert Insight: While quantitative solubility data is not available in the literature, the amphoteric

nature of 2-Amino-4,5-dichlorophenol allows for expert prediction of its behavior. The

molecule possesses a weakly basic amino group and a weakly acidic phenolic hydroxyl group,

making its solubility highly pH-dependent.[3]

In Neutral Organic Solvents: Based on the "like dissolves like" principle and data from similar

compounds, it is expected to be soluble in polar organic solvents such as Dimethyl Sulfoxide

(DMSO), N,N-Dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol).[3][7]

In Aqueous Media: Its solubility in neutral water is predicted to be low. However, in acidic

aqueous solutions (pH < 2), the amino group will be protonated (-NH₃⁺), forming a salt and

significantly increasing aqueous solubility.[3] Conversely, in alkaline solutions (pH > 10), the

phenolic proton will be abstracted to form a phenoxide salt (-O⁻), which also enhances

aqueous solubility.[3] This behavior is critical for designing extraction, purification, and

formulation protocols.
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Acidity Constant (pKa)
Expert Insight: An experimental pKa for 2-Amino-4,5-dichlorophenol has not been reported.

However, we can estimate its value based on related structures. The pKa of 2,5-dichlorophenol

is 7.51.[5] A predicted pKa for the isomer 2-amino-4,6-dichlorophenol is 7.85.[4][8] The

electron-donating amino group and electron-withdrawing chlorine atoms have opposing effects

on the acidity of the phenolic proton. It is reasonable to hypothesize that the pKa of the

phenolic group in 2-Amino-4,5-dichlorophenol lies within the 7.5 to 8.0 range. A second pKa

for the protonation of the amino group would be expected in the acidic range (approx. 2-4).

Experimental determination is required for confirmation.

Spectroscopic Profile (Predicted)
No experimental spectra for 2-Amino-4,5-dichlorophenol are available in common public

databases. However, a detailed prediction of its spectral characteristics can be made based on

its functional groups. This predictive analysis is an essential tool for researchers in the absence

of empirical data, for instance, when monitoring a reaction where this compound is a potential

intermediate.

Ultraviolet-Visible (UV-Vis) Spectroscopy
The substituted benzene ring is a strong chromophore. Based on data for other chlorophenols

and aminophenols, absorption maxima are expected in the UV region.[9][10] Two primary

absorption bands would be predicted:

A strong band around 220-240 nm.

A weaker, broader band around 280-310 nm. The exact λmax and molar absorptivity (ε)

would be solvent-dependent (solvatochromism).

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrations of its key functional groups:

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹.

N-H Stretch: Two sharp peaks (for the primary amine -NH₂) in the region of 3300-3500 cm⁻¹,

potentially overlapping with the O-H stretch.
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C=C Stretch (Aromatic): Multiple sharp peaks between 1450-1600 cm⁻¹.

C-O Stretch (Phenolic): A strong peak around 1200-1260 cm⁻¹.

C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region.

C-Cl Stretch: Strong absorptions in the fingerprint region, typically around 700-850 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The aromatic region would be most informative. The molecule has two aromatic

protons. Due to their positions on the ring relative to the other substituents, they would

appear as distinct signals, likely doublets or singlets depending on coupling, in the 6.5-7.5

ppm range. The protons of the -NH₂ and -OH groups would appear as broad singlets, and

their chemical shifts would be highly dependent on the solvent and concentration.

¹³C NMR: Six distinct signals for the aromatic carbons are expected. The carbon bearing the

hydroxyl group (C-O) would be the most deshielded, appearing around 145-155 ppm. The

carbon attached to the amino group (C-N) would appear around 135-145 ppm. The two

carbons bonded to chlorine (C-Cl) would be found around 120-130 ppm, while the remaining

two carbons (C-H) would be further upfield.

Experimental Methodologies
To address the data gaps identified, the following standard operating procedures are provided.

These protocols are designed to be self-validating and are standard practice in chemical

research and development.

Protocol for Melting Point Determination (Capillary
Method)

Sample Preparation: Ensure the 2-Amino-4,5-dichlorophenol sample is completely dry and

finely powdered.

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3

mm.
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Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point (174

°C). Then, decrease the heating rate to 1-2 °C per minute.

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the entire sample becomes a clear liquid (T₂). The melting point range

is T₁-T₂. For a pure substance, this range should be narrow (< 2 °C).

Protocol for Solubility Assessment (Shake-Flask
Method)
This protocol determines the equilibrium solubility in a given solvent at a specified temperature.

System Preparation: Add an excess amount of 2-Amino-4,5-dichlorophenol to a known

volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed, thermostatted

vessel.

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged

period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate

the saturated solution from the excess solid.

Quantification: Accurately dilute a known volume of the clear, saturated solution. Analyze the

concentration of the solute using a validated analytical method, such as HPLC-UV or UV-Vis

spectroscopy (against a calibration curve).

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box,
style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial",
fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Fig. 1: Experimental workflow for solubility determination.
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Protocol for Spectroscopic Analysis
Sample Preparation:

NMR: Dissolve ~5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃).

IR (ATR): Place a small amount of the solid sample directly on the ATR crystal.

UV-Vis: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol,

acetonitrile) to an absorbance below 1.5 AU.

Instrument Setup: Calibrate and blank the spectrometer according to the manufacturer's

instructions.

Data Acquisition:

NMR: Acquire ¹H, ¹³C, and other relevant spectra (e.g., DEPT).

IR: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

UV-Vis: Scan the sample over a range of 200-800 nm.

Data Processing: Process the raw data (e.g., Fourier transform, baseline correction) and

analyze the resulting spectra to identify characteristic peaks, shifts, and coupling constants.

Application in R&D: A Causal Perspective
The physical properties of 2-Amino-4,5-dichlorophenol are not merely data points; they are

critical parameters that dictate its application and handling in a research and development

setting.

graph G { layout=neato; graph [overlap=false, splines=true, model=circuit]; node [shape=box,
style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9,
color="#34A853"];

}

Fig. 2: Interrelation of physical properties and R&D stages.
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Expertise & Causality: A high melting point suggests high crystalline lattice energy, which

often correlates with lower solubility. Understanding this allows a scientist to proactively

choose an appropriate high-boiling point solvent for a reaction to ensure the compound

remains in solution. The pKa value directly informs the pH required for an aqueous

extraction; to isolate the compound in an organic layer, the aqueous pH must be adjusted to

its isoelectric point where it is least soluble.

Trustworthiness & Validation: The spectroscopic profile acts as a fingerprint. A synthetic

chemist must validate the identity and purity of their synthesized 2-Amino-4,5-
dichlorophenol against its known (or, in this case, predicted) spectral data before

proceeding to the next step. Any deviation signals impurities or an incorrect structure,

preventing costly failures downstream.

Safety and Handling
2-Amino-4,5-dichlorophenol is classified with several hazards that necessitate careful

handling in a laboratory setting.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Pictograms: GHS07 (Exclamation Mark).[2]

Precautionary Measures: Use only in a well-ventilated area or chemical fume hood. Wear

appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat. Avoid breathing dust. Wash hands thoroughly after handling.[11]

Conclusion
2-Amino-4,5-dichlorophenol is a valuable chemical intermediate with well-defined thermal

properties. This guide has synthesized the available empirical data and provided expert-driven

predictions for key properties such as solubility, pKa, and spectroscopic characteristics, where

experimental data is currently lacking. By furnishing detailed, actionable protocols for their

determination, this document empowers researchers and drug development professionals to

fully characterize this compound. A thorough understanding and experimental validation of

these physical properties are not academic exercises; they are foundational to ensuring the

efficiency, safety, and success of the entire development lifecycle.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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